A Senior Application Scientist's In-Depth Technical Guide to Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS 1359656-01-1)
A Senior Application Scientist's In-Depth Technical Guide to Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS 1359656-01-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its synthesis, reactivity, and its burgeoning role as a scaffold for the development of novel therapeutics. The imidazo[1,2-a]pyridine core is a recognized "privileged structure," found in numerous marketed drugs, and this particular derivative offers a strategic entry point for creating diverse compound libraries.[1][2][3][4]
Core Molecular Attributes and Physicochemical Properties
Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate is a crystalline solid at room temperature. Its structure features the fused bicyclic imidazo[1,2-a]pyridine system, which is aromatic and electron-rich. The bromine atom at the 6-position and the methyl carboxylate group at the 3-position are key functional handles for synthetic diversification.
| Property | Value | Source |
| CAS Number | 1359656-01-1 | |
| Molecular Formula | C₉H₇BrN₂O₂ | [5] |
| Molecular Weight | 255.07 g/mol | [5] |
| Appearance | Solid | |
| SMILES | COC(=O)C1=CN=C2N1C=C(C=C2)Br | |
| InChI | InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,1H3 |
Strategic Synthesis: A Two-Step Approach
The synthesis of Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate is logically approached in two primary stages: the formation of the imidazo[1,2-a]pyridine core followed by esterification.
Part 1: Synthesis of the Core Intermediate: 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid
The foundational step is the condensation reaction between 2-amino-5-bromopyridine and an appropriate three-carbon building block to construct the fused imidazole ring. A common and effective method involves the reaction with 2-bromomalonaldehyde or a similar reagent.[2]
Conceptual Workflow for Core Synthesis
Caption: Synthesis of the carboxylic acid precursor.
Detailed Experimental Protocol: Synthesis of 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde
-
Reactants: 2-amino-5-bromopyridine (1.0 eq) and 2-bromomalonaldehyde (1.2 eq).[2]
-
Solvent: Acetonitrile.
-
Procedure:
-
To a solution of 2-amino-5-bromopyridine in acetonitrile, add 2-bromomalonaldehyde.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde.[2]
-
The subsequent oxidation of the aldehyde to the carboxylic acid can be achieved using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Part 2: Esterification to Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
The final step is the esterification of the carboxylic acid. Standard acid-catalyzed esterification is a reliable method.
Conceptual Workflow for Esterification
Caption: Final esterification step.
Detailed Experimental Protocol: Esterification
-
Reactants: 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq).
-
Solvent and Reagent: Methanol (in excess).
-
Catalyst: Concentrated sulfuric acid (catalytic amount).
-
Procedure:
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Suspend 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
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Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent like ethyl acetate.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure methyl ester.[6]
-
The Synthetic Powerhouse: Reactivity and Applications in Drug Discovery
The true value of Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate lies in its potential for diversification through reactions at the 6-bromo position. This aryl bromide is a versatile handle for various palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The electron-rich nature of the imidazo[1,2-a]pyridine ring system facilitates oxidative addition of palladium(0) to the C-Br bond, initiating the catalytic cycles of several powerful C-C and C-N bond-forming reactions.
Key Cross-Coupling Strategies
Caption: Diversification via cross-coupling reactions.
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Suzuki-Miyaura Coupling: This reaction with aryl or heteroaryl boronic acids is a powerful tool for introducing diverse aromatic and heteroaromatic moieties at the 6-position, enabling extensive exploration of structure-activity relationships (SAR).[7]
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Heck Reaction: The coupling with alkenes allows for the introduction of vinyl groups, which can serve as handles for further functionalization or as key pharmacophoric elements.[3][8]
-
Sonogashira Coupling: This reaction with terminal alkynes introduces alkynyl groups, providing linear extensions to the scaffold and access to further chemical transformations.[9][10]
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Buchwald-Hartwig Amination: This C-N bond-forming reaction enables the introduction of a wide range of primary and secondary amines, which is crucial for modulating physicochemical properties and interacting with biological targets.
Applications in Drug Discovery
Derivatives of the imidazo[1,2-a]pyridine-3-carboxylate scaffold have shown promise in various therapeutic areas.
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Antitubercular Agents: Imidazo[1,2-a]pyridine-3-carboxamides have been identified as potent inhibitors of Mycobacterium tuberculosis.[11] The ability to diversify the 6-position of the scaffold allows for fine-tuning of the antitubercular activity and pharmacokinetic properties.
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Antibacterial Agents: A notable derivative, ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate, has been identified as a narrow-spectrum inhibitor of Streptococcus pneumoniae. Its mechanism of action is believed to involve the inhibition of the key cell division protein FtsZ.[5] This highlights the potential of this scaffold in developing novel antibiotics that can combat the growing threat of antimicrobial resistance.
-
Kinase Inhibitors: The imidazo[1,2-a]pyridine core is a common feature in many kinase inhibitors. The versatile substitution patterns offered by Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate make it an attractive starting point for the design of inhibitors targeting various kinases implicated in cancer and other diseases.[1][12]
Conclusion
Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate is a strategically important building block for medicinal chemists and drug discovery scientists. Its straightforward synthesis and the versatile reactivity of the 6-bromo substituent provide a robust platform for the rapid generation of diverse compound libraries. The demonstrated biological activities of its derivatives, particularly in the antibacterial and antitubercular fields, underscore the significant potential of this scaffold in the development of next-generation therapeutics.
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